molecular formula C25H19FN4O4S B2706874 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one CAS No. 2034204-64-1

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one

Cat. No.: B2706874
CAS No.: 2034204-64-1
M. Wt: 490.51
InChI Key: GZJJICFGLCFJMJ-UHFFFAOYSA-N
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Description

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a potent and selective chemical probe for the macrodomain-containing enzyme Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8. This compound exhibits high affinity and selectivity for PARP14 over other PARP family members, including PARP1, making it an invaluable tool for deciphering the unique biological roles of this mono-ADP-ribosyltransferase. PARP14 is increasingly recognized as a key regulator in cancer cell proliferation, metastasis, and the DNA damage response. Research utilizing this inhibitor has demonstrated its efficacy in impairing the replication of cancer cells reliant on alternative non-homologous end joining (alt-NHEJ) DNA repair pathways, suggesting its potential as a therapeutic strategy for tumors with specific genetic vulnerabilities. Furthermore, PARP14 plays a significant role in immunoregulation, particularly in macrophage function and signaling pathways such as STAT6. By selectively inhibiting PARP14, this compound enables researchers to probe the mechanisms underlying inflammatory diseases and explore its function as a potential checkpoint in the tumor microenvironment. Its application is central to ongoing investigations in oncology and immunology, providing critical insights into disease mechanisms and paving the way for novel targeted interventions.

Properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O4S/c1-32-17-11-12-19(21(13-17)33-2)23-28-22(34-29-23)14-35-25-27-20-6-4-3-5-18(20)24(31)30(25)16-9-7-15(26)8-10-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJJICFGLCFJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a well-known pharmacophore in medicinal chemistry. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity supported by various studies and findings.

Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of quinazolin-4(3H)-one derivatives with specific substituents such as 2,4-dimethoxyphenyl and oxadiazole moieties. The incorporation of thioether linkages enhances its biological profile by potentially increasing lipophilicity and modifying its interaction with biological targets.

Antimicrobial Activity

Quinazolin-4(3H)-one derivatives have been reported to possess significant antimicrobial properties. For instance, studies have shown that modifications on the quinazolinone core can lead to increased activity against both Gram-positive and Gram-negative bacteria. The introduction of electron-donating groups (like methoxy) at specific positions has been observed to modulate this activity:

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Parent CompoundModerateModerate
2-Methoxy SubstitutedDecreasedDecreased
Heteroaryl SubstitutedIncreasedIncreased

Research indicates that the presence of a thioether group enhances the antibacterial efficacy by improving the compound's ability to penetrate bacterial membranes .

Anticancer Activity

The anticancer potential of quinazolin-4(3H)-one derivatives is notable. A study focusing on similar derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC). The mechanism often involves the inhibition of key signaling pathways such as EGFR and histone deacetylases:

CompoundCancer TypeIC50 Value (µM)
BIQO-19NSCLC12.5
Other QuinazolinonesVarious TumorsVaries

These compounds exhibit antiproliferative effects through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Quinazolin-4(3H)-ones have also been studied for their anti-inflammatory properties. The modulation of inflammatory cytokines and pathways has been observed in vitro and in vivo. These compounds may act by inhibiting NF-kB signaling pathways or reducing the production of pro-inflammatory mediators.

Case Studies

  • Antibacterial Efficacy : A study evaluated various quinazolinone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Studies : In a research project investigating the antiproliferative effects on breast cancer cells, specific derivatives showed significant growth inhibition compared to untreated controls. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C21H23N3O4SC_{21}H_{23}N_{3}O_{4}S, with a molecular weight of 413.5 g/mol. The structure features a quinazolinone core linked to an oxadiazole moiety and a thioether group, which contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones and oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole moiety possess activity against various bacteria and fungi. The antimicrobial efficacy is often assessed using methods such as broth microdilution against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans .

Anticancer Properties

Quinazolinone derivatives are known for their anticancer potential. The incorporation of oxadiazole rings enhances this activity by modulating cellular pathways involved in proliferation and apoptosis. Some studies have reported that such compounds can inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

Compounds with similar structures have also shown promise in reducing inflammation. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This property can be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various synthesized quinazolinone derivatives against multiple pathogens. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of quinazolinone derivatives, where several compounds were tested against different cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells through caspase activation pathways, suggesting their role as potential chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Antimicrobial Activity: The target compound’s 4-fluorophenyl group likely enhances membrane penetration compared to methoxyphenyl or trifluoromethylphenyl groups in analogs . The 1,2,4-oxadiazole moiety may confer better metabolic stability than triazole-based analogs, which are prone to rapid clearance . In quinazolinone derivatives, methylthio groups (e.g., in 6,7-dihydrobenzo[c]thiophen-4(5H)-one) correlate with potent antifungal activity (MIC: 2.5–5 μM), suggesting the target compound’s methylthio-oxadiazole substituent may have similar efficacy .

Cytotoxicity: The target compound’s cytotoxicity (IC₅₀: 50–100 μM) is higher than some triazole-thiol derivatives (IC₅₀: 20–100 μM) but lower than thiophenone-containing analogs (IC₅₀: 10–50 μM) . This may reflect a balance between lipophilicity and metabolic activation.

Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl) improve target binding in Gram-negative bacteria, whereas electron-donating groups (e.g., methoxyphenyl) favor antifungal activity .

Q & A

Q. What synthetic methodologies are recommended for constructing the quinazolinone core with oxadiazole and thioether substituents?

The quinazolinone core can be synthesized via cyclization of anthranilic acid derivatives. For example, intermediate 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one was prepared by reacting N-methyl anthranilic acid with thiophen-2-carboxylic acid, followed by condensation with aryl-substituted thiazol-2-amines . To introduce the thioether group, nucleophilic substitution using mercapto intermediates (e.g., 2-mercapto-quinazolinone) with halogenated oxadiazole derivatives is effective. For instance, PEG-400 with Bleaching Earth Clay (pH 12.5) under reflux (70–80°C) facilitates thioether bond formation via SN2 mechanisms .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Key signals include aromatic protons from the 4-fluorophenyl group (δ 7.2–7.6 ppm, doublets) and methoxy groups (δ 3.8–4.0 ppm, singlets). Thioether protons (SCH₂) appear as a singlet near δ 4.2–4.5 ppm .
  • IR : Stretching vibrations for C=N (quinazolinone, ~1600–1650 cm⁻¹), C-O-C (oxadiazole, ~1250 cm⁻¹), and S-C (thioether, ~650–700 cm⁻¹) confirm functional groups .
  • Cross-validation with mass spectrometry (e.g., HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can solvent effects influence the compound’s reactivity during synthesis?

Polar aprotic solvents (e.g., DMF, PEG-400) enhance nucleophilicity of thiol groups, improving thioether bond formation. Ethanol or methanol is preferred for cyclization steps due to their ability to stabilize intermediates via hydrogen bonding. For example, refluxing in ethanol with phenylisothiocyanate promoted thiosemicarbazide formation, a precursor to heterocyclic cores . Solvent polarity also affects tautomeric equilibria; DMSO-d₆ in NMR analysis can stabilize thione-thiol forms, altering spectral interpretations .

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